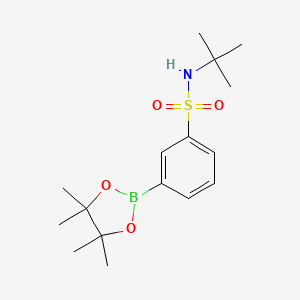

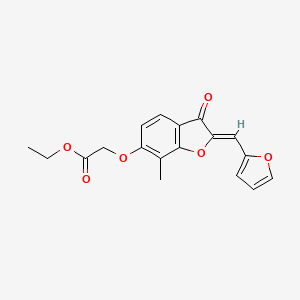

![molecular formula C12H14Cl2N2O B2546310 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1823549-10-5](/img/structure/B2546310.png)

7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of spiro[indole-3,4’-piperidine], a class of compounds that have been synthesized via cycloisomerizations of tryptamine-ynamides . These compounds are of interest due to their potential biological activities .

Synthesis Analysis

A method for synthesizing spiro[indole-3,4’-piperidine] derivatives involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

Chemical Reactions Analysis

The synthesis of spiro[indole-3,4’-piperidine] derivatives involves a cycloisomerization reaction . This reaction is controlled by chelation and catalyzed by Ag(I)/PPh3 .

Aplicaciones Científicas De Investigación

Synthetic Strategies and Molecular Design

Spiro compounds, including those derived from 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, are pivotal in the synthesis of polycyclic indole alkaloids with diverse bioactivities. For instance, a synthetic strategy developed to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides demonstrated the efficient intermolecular capturing of spiroindoleninium intermediates, leading to diastereoselective syntheses of these compounds. This method showcases the application of 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride derivatives in synthesizing structurally complex and bioactive molecules (Liang et al., 2020).

Biochemical Significance and Drug Development

The structural motif of spiro[indoline-3,4'-piperidine], reminiscent of 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, is a cornerstone in various biologically active compounds. The intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls using a guanidinium hypoiodite catalyst, which provides spiro-coupling products, underscores the importance of these structures in medicinal chemistry. Notably, the utilization of chiral hypoiodite catalysts for asymmetric carbon-carbon bond-forming reactions affords optically active spiro[indoline-3,4'-piperidines], highlighting their potential in the synthesis of therapeutic agents (Sugimoto et al., 2023).

Pharmacological Applications and Activity Studies

The antitumor activity of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones against HeLa (cervical) and HepG2 (liver) carcinoma cell lines exemplifies the therapeutic potential of compounds related to 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride. These compounds have demonstrated higher potency compared to standard references like cisplatin and doxorubicin hydrochloride in vitro, indicating their promise in cancer therapy. The detailed QSAR models and pharmacophore analysis further validate their observed pharmacological observations, offering insights into the design of new antitumor agents (Girgis et al., 2015).

Material Science and Photophysical Properties

Spiro[indoline-naphthaline]oxazine derivatives, including structures related to 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, exhibit significant photochromic properties. The synthesis and structural characterization of these compounds reveal their potential in developing photoresponsive materials. Their photophysical properties, including the ability to undergo reversible color changes upon light irradiation, make them attractive for applications in optical storage and photo-switching devices (Li et al., 2015).

Propiedades

IUPAC Name |

7-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFMURAWDCVVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

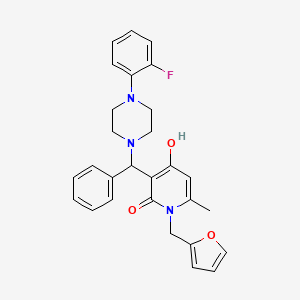

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)

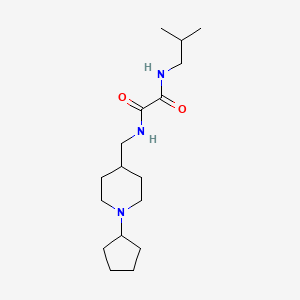

![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)

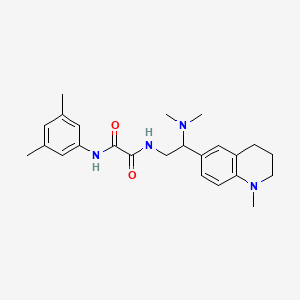

![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)

![3-Bromo-6-chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2546234.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2546243.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2546245.png)